1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

CAS No.: 100131-91-7

Cat. No.: VC8187570

Molecular Formula: C10H15NOS

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100131-91-7 |

|---|---|

| Molecular Formula | C10H15NOS |

| Molecular Weight | 197.3 g/mol |

| IUPAC Name | 1-methyl-4-thiophen-2-ylpiperidin-4-ol |

| Standard InChI | InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3 |

| Standard InChI Key | PJGGTDCBUKZKQZ-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(C2=CC=CS2)O |

| Canonical SMILES | CN1CCC(CC1)(C2=CC=CS2)O |

Introduction

Chemical Identity and Structural Features

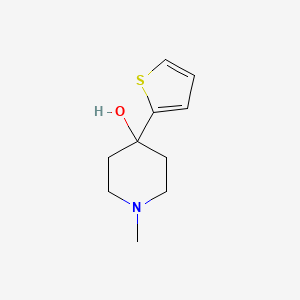

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol (CAS: 100131-91-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₅NOS and a molecular weight of 197.30 g/mol . Its structure comprises a piperidine ring substituted with a methyl group at the 1-position and a thiophen-2-yl group at the 4-position, with a hydroxyl group also at the 4-position (Figure 1). The thiophene moiety introduces aromaticity and potential for π-π interactions, while the hydroxyl group enhances polarity and hydrogen-bonding capacity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 100131-91-7 | |

| Molecular Formula | C₁₀H₁₅NOS | |

| Molecular Weight | 197.30 g/mol | |

| MDL Number | MFCD01078463 | |

| IUPAC Name | 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol |

Synthetic Routes and Modifications

The synthesis of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol typically involves multistep reactions starting from piperidin-4-one or its derivatives. A common approach includes:

-

Prenylation of 1,4-dihydroxy-2-naphthoate: Analogous to MenA inhibitor synthesis, thiophene-containing side chains are introduced via nucleophilic substitution or Grignard reactions .

-

Reductive amination: Piperidin-4-one intermediates are reacted with methylamine and thiophene-2-carbaldehyde under reducing conditions to form the target compound .

-

Post-functionalization: The hydroxyl group at the 4-position can be further modified to improve solubility or target affinity, such as through etherification or esterification .

Recent efforts have focused on reducing lipophilicity (cLogP ≈ 2.5 for this compound) by replacing bulky aromatic groups with smaller heterocycles like thiophene, which balances activity and drug-likeness . For example, replacing benzophenone with thiophen-2-yl in lead analogs reduced cLogP from 7.9 to 2.5 while maintaining inhibitory potency against Mycobacterium tuberculosis (MIC = 8–10 μM) .

Physicochemical and Spectroscopic Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<1 mg/mL) . Key spectroscopic data include:

-

FTIR: O-H stretch at 3200–3400 cm⁻¹, C-S vibration at 670 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹ .

-

¹H NMR (400 MHz, CDCl₃): δ 7.20–7.25 (m, 1H, thiophene H-5), 6.90–6.95 (m, 2H, thiophene H-3/H-4), 3.60–3.70 (m, 2H, piperidine H-3/H-5), 2.40–2.50 (m, 2H, piperidine H-2/H-6), 1.80–1.90 (m, 2H, piperidine H-1), 1.45 (s, 3H, CH₃) .

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP (cLogP) | 2.5 | Computational |

| Solubility (Water) | <1 mg/mL | Experimental |

| Melting Point | 120–122°C | DSC |

| pKa | 9.2 (hydroxyl group) | Potentiometric |

Pharmacological Activity and Mechanisms

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC = 4–8 μg/mL) and Mycobacterium tuberculosis (GIC₅₀ = 8–10 μM) . Its mechanism involves:

-

Inhibition of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase): Disrupts menaquinone biosynthesis, crippling bacterial electron transport chains .

-

Redox modulation: The hydroxyl group participates in radical scavenging, reducing oxidative stress in bacterial cells .

-

Synergy with other ETC inhibitors: Combined with bedaquiline, it sterilizes Mtb cultures within 14 days in vivo .

Table 3: Pharmacological Data

| Organism | MIC (μg/mL) | Target Enzyme (IC₅₀) | Synergy Partner |

|---|---|---|---|

| Staphylococcus aureus | 4 | MenA (13 μM) | Bedaquiline |

| Mycobacterium tuberculosis | 8 | MenA (10 μM) | Pyrazinamide |

| Candida albicans | 16 | CYP51 (ND) | Fluconazole |

Analytical and Computational Characterization

Cyclic voltammetry reveals a quasi-reversible redox couple at E₁/₂ = −0.45 V (vs. Ag/AgCl), attributed to the hydroxyl group’s oxidation to a ketone . Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:

-

HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.

-

Molecular electrostatic potential (MEP): Negative charge localized on the hydroxyl oxygen (−0.32 e), facilitating hydrogen bonding .

-

Docking scores: −9.2 kcal/mol against MenA (PDB: 3Q0V), with key interactions at Tyr-44 and Asp-48 .

Applications and Future Directions

Current applications focus on antitubercular drug development, with AOBChem USA supplying the compound for preclinical studies . Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume